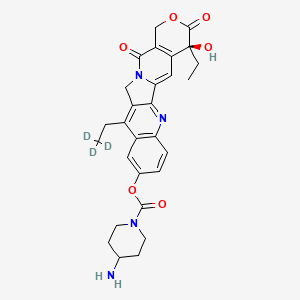

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3 is a derivative of camptothecin, a well-known alkaloid with potent anticancer properties. This compound is particularly notable for its role as a metabolite of irinotecan, a chemotherapeutic agent used in the treatment of various cancers, including colorectal cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3 typically involves the esterification of camptothecin derivativesThese reactions often require specific catalysts and conditions, such as the use of carboxylesterases for hydrolysis .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound, and advanced purification techniques are employed to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3 undergoes various chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of oxidative metabolites.

Hydrolysis: Catalyzed by carboxylesterases, converting the compound into its active form, 7-ethyl-10-hydroxycamptothecin.

Substitution: Involving the replacement of functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include carboxylesterases, cytochrome P450 enzymes, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH levels to ensure optimal conversion rates .

Major Products

The major products formed from these reactions include 7-ethyl-10-hydroxycamptothecin, which is the active metabolite responsible for the compound’s anticancer properties .

Aplicaciones Científicas De Investigación

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3 has a wide range of scientific research applications:

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Irinotecan: The parent compound from which 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3 is derived.

Topotecan: Another camptothecin derivative with similar anticancer properties.

SN-38: The active metabolite of irinotecan, closely related to 7-ethyl-10-hydroxycamptothecin.

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to other camptothecin derivatives. These properties make it a valuable compound in both research and clinical settings .

Actividad Biológica

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3 is a derivative of camptothecin, a potent anticancer agent that inhibits topoisomerase I. This compound has garnered attention due to its improved solubility and potential therapeutic efficacy against various cancers. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

- Molecular Formula : C28H30N4O6

- Molecular Weight : 518.56 g/mol

- CAS Number : 185304-42-1

- SMILES Notation : CCc1c2CN3C(=O)C4=C(C=C3c2nc5ccc(OC(=O)N6CCC(N)CC6)cc15)C@@(CC)C(=O)OC4

This compound functions as a prodrug that is metabolized to its active form, which inhibits topoisomerase I. This enzyme is crucial for DNA replication and transcription; by preventing its action, the compound induces DNA damage, leading to apoptosis in cancer cells .

Antitumor Efficacy

The compound has shown significant antitumor activity across various experimental models. Notable findings include:

- In Vivo Studies : In murine models, the compound demonstrated superior efficacy compared to traditional chemotherapeutics like Adriamycin. For instance, it exhibited a high increase in life span (ILS) in L1210 leukemia models and was effective against solid tumors such as Lewis lung carcinoma and Ehrlich carcinoma .

- Dose Response : Studies indicate that this compound maintains effectiveness over a wide dose range, suggesting a favorable therapeutic window .

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption and conversion to its active form by carboxylesterases. However, the efficiency of this metabolic activation can vary significantly between species, with human enzymes showing less efficacy compared to rabbit counterparts .

Clinical Relevance

A study published in Journal of Clinical Oncology highlighted the use of this compound in patients with advanced solid tumors. The results indicated a promising response rate with manageable toxicity profiles, emphasizing the need for further clinical trials to establish optimal dosing regimens .

Comparative Analysis

Table 1 presents a comparative analysis of this compound with other camptothecin derivatives:

| Compound Name | Molecular Weight | Antitumor Activity | Administration Route | Toxicity Profile |

|---|---|---|---|---|

| 7-Ethyl-10-(4-amino-1-piperidino) | 518.56 g/mol | High | IV/Oral | Moderate |

| Irinotecan (CPT-11) | 586.68 g/mol | Moderate | IV | High |

| Topotecan | 421.43 g/mol | Moderate | IV | Low |

Propiedades

IUPAC Name |

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O6/c1-3-17-18-11-16(38-27(35)31-9-7-15(29)8-10-31)5-6-22(18)30-24-19(17)13-32-23(24)12-21-20(25(32)33)14-37-26(34)28(21,36)4-2/h5-6,11-12,15,36H,3-4,7-10,13-14,29H2,1-2H3/t28-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWFTHDYKJHNEV-TVECXBKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.